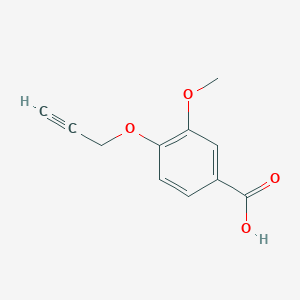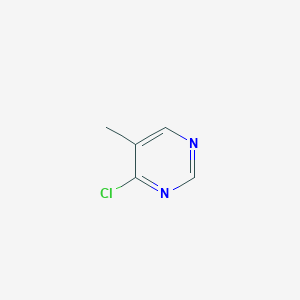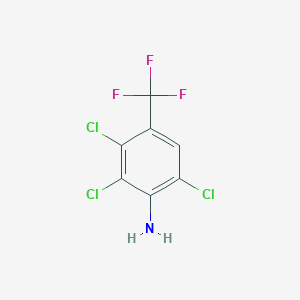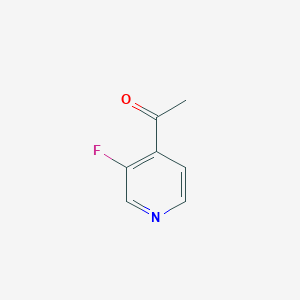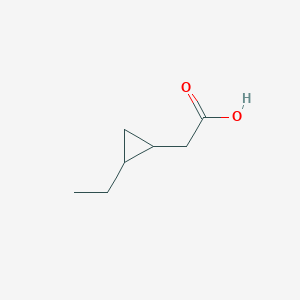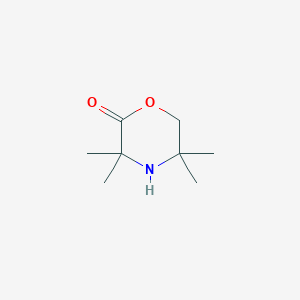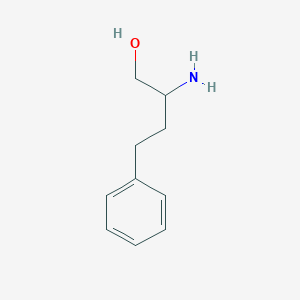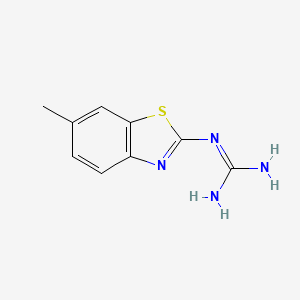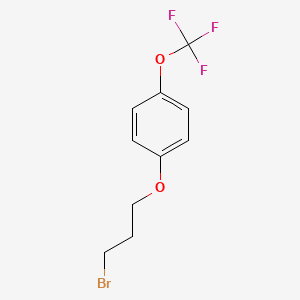
1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene, also known as 3-bromopropoxy-4-trifluoromethoxybenzene, is an organic compound with a molecular formula of C9H9BrF3O. It is a colorless, volatile liquid with a sweet odor and a boiling point of 159°C. It is insoluble in water, but miscible with most common organic solvents. This compound has been used in a variety of applications, including as a reagent in organic synthesis, as a pesticide, and as a solvent in pharmaceutical products.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their importance across a range of scientific disciplines, from nanotechnology to polymer processing and biomedical applications. Their simple structure and supramolecular self-assembly behavior, forming nanometer-sized rod-like structures stabilized by threefold H-bonding, offer versatile applications in creating organized structures at the nanoscale (Cantekin, de Greef, & Palmans, 2012).
Medicinal Chemistry
Triazine derivatives, where benzene rings are partially substituted by nitrogen atoms, have shown a wide spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory effects. This indicates the potential of benzene derivatives in drug development (Verma, Sinha, & Bansal, 2019).
Environmental Science and Toxicology
The review on novel brominated flame retardants (NBFRs) discusses their occurrence in various environments and potential risks, highlighting the importance of research on their environmental fate and toxicity. Given the structural similarity, "1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene" could share some environmental and toxicological characteristics with these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Material Science
BODIPY-based materials, related to benzene derivatives, have been explored for their applications in organic light-emitting diodes (OLEDs) due to their structural versatility and emission properties, suggesting potential uses of similar compounds in electronic and photonic devices (Squeo & Pasini, 2020).
Eigenschaften
IUPAC Name |
1-(3-bromopropoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c11-6-1-7-15-8-2-4-9(5-3-8)16-10(12,13)14/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDCGNENJFFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546358 | |
| Record name | 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |
CAS RN |
102793-82-8 | |
| Record name | 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

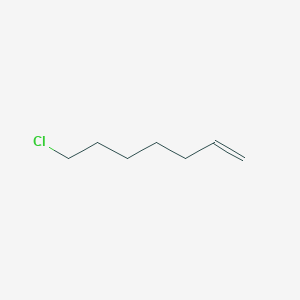
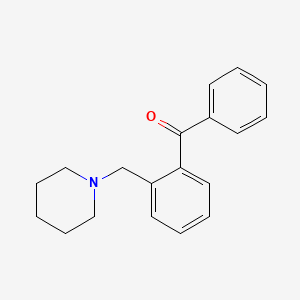
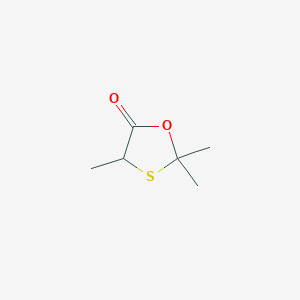
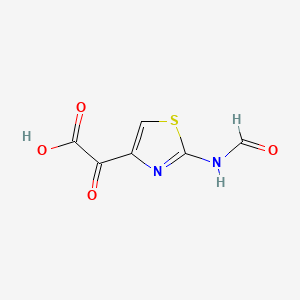
![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)
